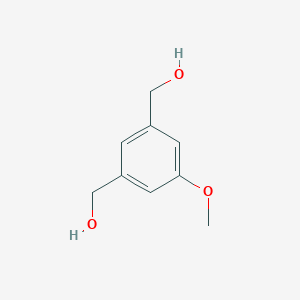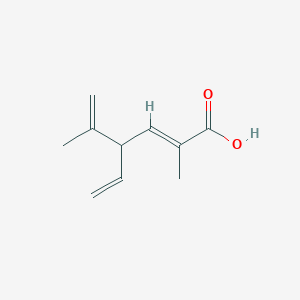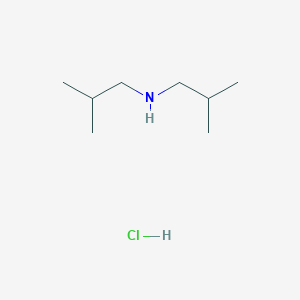
Diisobutylamine hydrochloride
説明
Diisobutylamine hydrochloride is not directly discussed in the provided papers. However, the papers do mention compounds that are structurally related or have similar functionalities. For instance, the first paper discusses N,N-Diisopropyl-N-isobutylamine, which is a trialkylamine like diisobutylamine, and its reaction with diborane to form a stable liquid borane adduct . This information suggests that diisobutylamine could potentially form similar adducts with borane, given the structural similarities between the amines.
Synthesis Analysis
The synthesis of related compounds is described in the second paper, where stereoisomeric dichloro [1,2-bis(4-hydroxyphenyl)ethylenediamine]platinum(II) complexes and their N,N'-dibutyl derivatives are synthesized . Although this does not directly pertain to diisobutylamine hydrochloride, it provides insight into the synthesis of complex molecules that include butyl groups, which could be relevant when considering the synthetic routes for diisobutylamine hydrochloride.
Molecular Structure Analysis
The molecular structure of diisobutylamine hydrochloride is not analyzed in the provided papers. However, the structure of N,N-Diisopropyl-N-isobutylamine is likely to be similar to that of diisobutylamine, with the exception of the isopropyl groups being replaced by butyl groups . The stability of the borane adduct formed suggests that the molecular structure of the amine is conducive to such interactions.
Chemical Reactions Analysis
The first paper provides a detailed analysis of the chemical reactions involving N,N-Diisopropyl-N-isobutylamine and borane, leading to the formation of a stable adduct . This suggests that diisobutylamine could also participate in similar reactions, potentially forming stable adducts with borane or other agents.
Physical and Chemical Properties Analysis
Neither paper directly discusses the physical and chemical properties of diisobutylamine hydrochloride. However, the properties of the related compounds, such as their stability, reactivity with diborane, and antitumor activity, are discussed . These properties could provide a starting point for hypothesizing about the properties of diisobutylamine hydrochloride, although direct studies would be necessary to confirm these hypotheses.
科学的研究の応用
Environmental Application
Scientific Field: Environmental Science
Methods of Application: When water was treated with low concentrations of diisobutylamine, the microorganisms usually present were killed .
Results or Outcomes: This has wide environmental impacts, because even microorganisms resistant to normal bactericides were removed from the water by the diisobutylamine .
Industrial Application
Scientific Field: Industrial Chemistry
Methods of Application
Being more basic, diisobutylamine reacts preferentially with any mineral acids in the stream (i.e. HCl). Also because diisobutylamine is more basic, its conjugate acid is less acidic, leading to a less corrosive salt formed .
Results or Outcomes
Another use of diisobutylamine is in preventing corrosion and cleaning surfaces containing titanium nitride (i.e. semiconductors in computer chips, solar panels, bioMEMS, etc.). When mixed with an oxidizing agent, water, and a borate species, the mixture can clean particles, residues, metal ion contaminants, and organic contaminants all without damaging the low-k dielectrics .
Fertilizer Production
Scientific Field: Agricultural Chemistry
Methods of Application
The exact method of application can vary depending on the specific fertilizer being produced. Generally, diisobutylamine is used in the synthesis process of the fertilizer .
Results or Outcomes: The use of diisobutylamine in fertilizer production contributes to the growth and health of various plants .
Corrosion Prevention and Cleaning
Scientific Field: Material Science
Summary of the Application
Diisobutylamine is used in preventing corrosion and cleaning surfaces containing titanium nitride (i.e. semiconductors in computer chips, solar panels, bioMEMS, etc.) .
Methods of Application: When mixed with an oxidizing agent, water, and a borate species, the mixture can clean particles, residues, metal ion contaminants, and organic contaminants all without damaging the low-k dielectrics .
Results or Outcomes: This application of diisobutylamine helps in maintaining the longevity and performance of various electronic devices .
Inhibitor of Bacterial Growth
Scientific Field: Microbiology
Methods of Application: When water was treated with low concentrations of diisobutylamine, the microorganisms usually present were killed .
Results or Outcomes: This has wide environmental impacts, because even microorganisms resistant to normal bactericides were removed from the water by the diisobutylamine .
Precursor to Various Fertilizers
Scientific Field: Agricultural Chemistry
Methods of Application
The exact method of application can vary depending on the specific fertilizer being produced. Generally, diisobutylamine is used in the synthesis process of the fertilizer .
Results or Outcomes: The use of diisobutylamine in fertilizer production contributes to the growth and health of various plants .
Safety And Hazards
Diisobutylamine hydrochloride is considered hazardous. It is flammable and toxic if swallowed or in contact with skin. It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to avoid breathing mist, gas or vapours and to avoid contact with skin and eyes. Use of personal protective equipment is recommended .
特性
IUPAC Name |
2-methyl-N-(2-methylpropyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.ClH/c1-7(2)5-9-6-8(3)4;/h7-9H,5-6H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSBLUHKYYCLEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50939593 | |
| Record name | 2-Methyl-N-(2-methylpropyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisobutylamine hydrochloride | |
CAS RN |
18251-82-6 | |
| Record name | 1-Propanamine, 2-methyl-N-(2-methylpropyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018251826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-N-(2-methylpropyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisobutylamine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



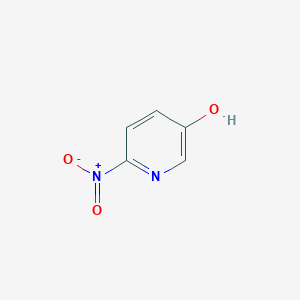
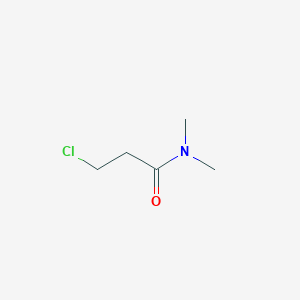
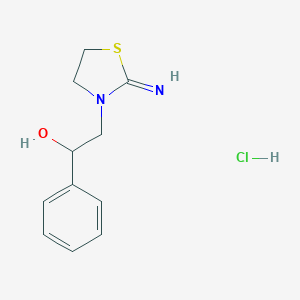
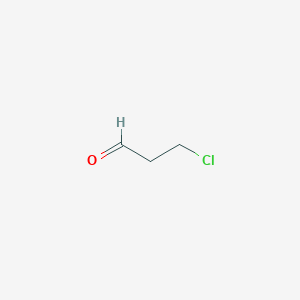
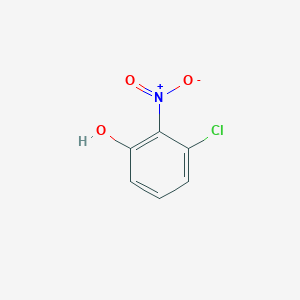
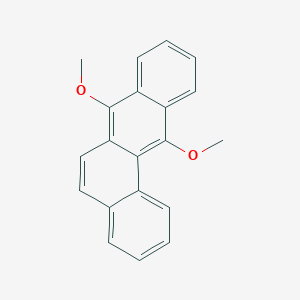
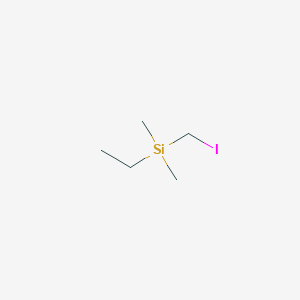
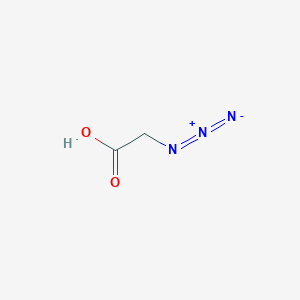
![N-[N-[(Phenylmethoxy)carbonyl]-L-leucyl]-L-methionine](/img/structure/B96783.png)

![Benzo[d]isoxazole-5-sulfonyl chloride](/img/structure/B96786.png)
![1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane](/img/structure/B96788.png)
